![molecular formula C7H6N2O B1592579 Furo[2,3-c]pyridin-7-amine CAS No. 1140240-20-5](/img/structure/B1592579.png)
Furo[2,3-c]pyridin-7-amine
Overview
Description
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H6N2O. It is part of the furo[2,3-c]pyridine family, known for its versatile pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethylate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridin-7-one, while reduction could produce this compound derivatives .
Scientific Research Applications
Furo[2,3-c]pyridin-7-amine and its derivatives have shown significant biological activities, making them valuable in drug discovery:
- Anticancer Properties : Compounds based on the furo[2,3-c]pyridine scaffold have been evaluated for their anticancer activity. For instance, a series of trifluoromethyl substituted derivatives demonstrated promising effects against various human cancer cell lines such as Neuro-2a, HeLa, A549, and COLO 205 .
- Kinase Inhibition : The furo[2,3-c]pyridine core has been identified as a scaffold for selective inhibitors of cdc-like kinases (CLKs), which are important in regulating cellular processes and have implications in cancer therapy. These inhibitors exhibit potent activity and selectivity, highlighting the compound's potential in targeting specific signaling pathways like the Hedgehog signaling pathway .
- Enzyme Inhibition : Research indicates that this compound derivatives can inhibit various enzymes and modulate protein interactions. This property is crucial for developing new therapeutic agents targeting specific biochemical pathways.
Synthetic Routes
The synthesis of this compound is critical for its application in research and drug development. Several methods have been reported:
- Traditional Synthesis : Initial synthetic approaches involved multi-step processes often requiring purification via column chromatography. Recent advancements have streamlined these methods to enhance yield and reduce steps .
- Green Chemistry Approaches : Newer methodologies focus on environmentally friendly practices, such as optimizing reactions at room temperature and reducing the need for hazardous solvents. These approaches not only improve yields but also align with sustainable chemistry principles .
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridin-7-amine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound can bind to enzymes such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Furo[2,3-c]pyridin-7-amine can be compared with other similar compounds such as:
Furo[2,3-b]pyridine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Used as a protein kinase inhibitor.
Quinazoline: Another compound with significant anticancer activity
Uniqueness: this compound stands out due to its specific binding affinities and the ability to disrupt multiple signaling pathways, making it a versatile candidate for anticancer drug development .
Biological Activity
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered attention in various fields of biological research due to its significant biochemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its interactions with biomolecules, cellular effects, and mechanisms of action.
This compound plays a crucial role in numerous biochemical reactions. Its structure allows it to interact with various enzymes and proteins, influencing their activity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which facilitates protein-ligand interactions and enhances the specificity of these interactions.
Property | Description |
---|---|
Hydrogen Bonding Capability | The nitrogen atom in the pyridine ring can form hydrogen bonds with proteins |
Enzyme Interaction | Modulates activities of key enzymes like B-Raf kinase |
Cellular Signaling Influence | Affects cell signaling pathways and gene expression |
2. Cellular Effects
The compound exhibits various effects on different cell types. Notably, it has been shown to influence cellular metabolism and gene expression through modulation of signaling pathways. For instance, this compound can inhibit the activity of B-Raf kinase, a critical component in the MAPK signaling pathway, which is often implicated in cancer progression .
3. Molecular Mechanism
The molecular mechanism underlying the activity of this compound involves its binding to specific biomolecules. Molecular docking studies reveal that this compound can bind to serine/threonine kinase AKT1 and estrogen receptor alpha, disrupting their signaling pathways and leading to inhibited proliferation of cancer cells .
4. Research Applications
This compound has wide-ranging applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology : Used in studies related to enzyme inhibition and protein interactions.
- Medicine : Derivatives have shown potential as anticancer agents targeting breast cancer cells.
- Industry : Employed in developing pharmaceuticals and agrochemicals .
5. Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound derivatives:
Case Study 1: Antitumor Activity
A series of furan-pyridine derivatives were synthesized and tested for their cytotoxicity against KYSE70 and KYSE150 cancer cell lines. Compounds exhibited significant anti-tumor activity at concentrations as low as 40 μg/mL .
Case Study 2: Immune Modulation
A focused library of furo[2,3-c]pyridines demonstrated distinct structure-activity relationships (SAR) regarding TLR8 activation. Notably, none induced proinflammatory cytokines but upregulated chemokine ligand genes, indicating potential as vaccine adjuvants without adverse effects .
6.
This compound is a promising compound with diverse biological activities that warrant further exploration. Its ability to modulate key biological pathways positions it as a valuable candidate for drug development, particularly in oncology and immunology.
Q & A
Q. What are the established synthetic routes for Furo[2,3-c]pyridin-7-amine, and how can reaction conditions be optimized for higher yields?
Synthesis of this compound (C₇H₆N₂O, CAS 1140240-20-5) typically involves heterocyclic ring formation and functional group introduction. A validated method includes:
- Cyclization strategies : Using precursors like substituted pyridines or furans under controlled conditions (e.g., Buchwald-Hartwig amination for amine group installation) .
- Multi-step protocols : For example, coupling reactions (e.g., Suzuki-Miyaura) to attach substituents, followed by deprotection or reduction steps .
- Optimization parameters : Solvent polarity (e.g., dichloromethane for solubility), temperature (room temperature to 80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly influence yield. Purity (>95%) is confirmed via HPLC .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
Structural validation requires a combination of techniques:
- Spectroscopic methods :
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain, as demonstrated in related furopyridine analogs .
Q. What strategies address regioselectivity challenges during functionalization of this compound?
Regioselective modification is critical for SAR studies. Key approaches include:
- Directing groups : Temporary protection of the amine (-NH₂) with Boc groups to direct electrophilic substitution to the 3-position of the pyridine ring .
- Metal-mediated reactions : Palladium-catalyzed C-H activation at specific positions (e.g., 4-position) using ligands like SPhos for controlled functionalization .
- Computational modeling : DFT calculations predict electron density distributions to identify reactive sites .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. For example, furopyridine analogs show binding affinity to B-Raf (ΔG ≈ -9.2 kcal/mol) .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity data to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from:
- Purity issues : Trace solvents (e.g., DMSO) or unreacted intermediates may skew assay results. Validate purity via LC-MS before testing .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times) .
- Structural confirmation : Re-evaluate active compounds with X-ray/NMR to rule out isomerization or degradation .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?
- Derivative libraries : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 2, 4, and 7 .
- Biological assays :
- Data analysis : Apply multivariate regression to identify critical substituent effects on potency .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Key issues : Low yields in cross-coupling steps, purification difficulties due to polar byproducts.
- Solutions :
Properties
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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